molecular formula C16H17F6N3O2 B4236610 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide

1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide

Cat. No. B4236610
M. Wt: 397.31 g/mol
InChI Key: YWIZCOROSJHBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. In

Mechanism of Action

1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide binds to the active site of glutaminase, inhibiting its enzymatic activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in glutamate levels and an increase in glutamine levels, which can have a significant impact on cancer cell metabolism.
Biochemical and Physiological Effects
1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide treatment has also been associated with decreased levels of glutamate and increased levels of glutamine in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide in lab experiments is its specificity for glutaminase inhibition, which can help researchers to better understand the role of glutamine metabolism in cancer cells. However, 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide and its applications in cancer treatment. One area of interest is the development of more potent and selective glutaminase inhibitors that can be used in combination with other cancer therapies. Other potential directions include exploring the role of glutamine metabolism in other diseases, such as neurodegenerative disorders, and investigating the use of 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide in combination with immunotherapy. Overall, 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide can lead to decreased cell proliferation and increased cell death. 1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

1-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F6N3O2/c17-15(18,19)10-5-11(16(20,21)22)7-12(6-10)24-13(26)8-25-3-1-9(2-4-25)14(23)27/h5-7,9H,1-4,8H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZCOROSJHBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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